Product packaging for Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate(Cat. No.:CAS No. 64095-07-4)

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

Cat. No.: B1499346
CAS No.: 64095-07-4
M. Wt: 241.2 g/mol
InChI Key: IANOLSCYJOAKSI-UHFFFAOYSA-N
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Description

Methyl 4-hydroxy-3-methoxy-5-nitrobenzoate (CAS: 42590-00-1) is a substituted benzoate ester with the molecular formula C₉H₉NO₆ and a molecular weight of 227.17 g/mol . Its structure features a hydroxy (-OH) group at position 4, a methoxy (-OCH₃) group at position 3, and a nitro (-NO₂) group at position 5 on the benzene ring. This compound is typically synthesized via nitration and esterification reactions, as evidenced by analogous methods for related nitrobenzoates (e.g., nitration of 3-methoxybenzoic acid with HNO₃/H₂SO₄ followed by esterification) .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11NO6 B1499346 Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate CAS No. 64095-07-4

Properties

IUPAC Name

ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO6/c1-3-17-10(13)6-4-7(11(14)15)9(12)8(5-6)16-2/h4-5,12H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANOLSCYJOAKSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C(=C1)OC)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20657878
Record name Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64095-07-4
Record name Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20657878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Chemical Synthesis

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate serves as a significant precursor in organic synthesis. Its reactive functional groups allow it to undergo various chemical transformations:

  • Building Block for Pharmaceuticals : It is utilized in the synthesis of pharmaceutical intermediates due to its ability to participate in substitution and reduction reactions.
  • Synthesis of Other Compounds : The compound can be transformed into derivatives such as methyl 4-hydroxy-3-methoxy-5-aminobenzoate through reduction processes.

Biological Applications

Research indicates that this compound exhibits potential biological activities:

  • Enzyme Inhibition : Studies have shown that this compound interacts with specific enzymes, acting as an inhibitor or substrate analog. For example, investigations into its binding affinity with decarboxylases have provided insights into its mechanism of action at the molecular level.
  • Antimicrobial Activity : The presence of the nitro group may enhance its antimicrobial properties, making it a candidate for further pharmacological studies .

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic potential:

  • Drug Development : Its unique structure makes it valuable in designing new drugs with specific pharmacological activities. The compound's solubility and bioavailability are enhanced by its hydroxyl and methoxy groups, which are critical for drug formulation.

Industrial Applications

The compound also finds applications in industrial settings:

  • Dyes and Pigments : this compound is used in the production of dyes and pigments due to its vibrant color properties derived from the nitro and methoxy groups .

Case Studies

Several case studies highlight the applications of this compound:

  • Pharmacological Study : A study investigated the compound's interaction with enzyme systems involved in metabolic pathways. Results indicated significant inhibition of target enzymes, suggesting potential therapeutic applications in metabolic disorders.
  • Antimicrobial Research : In vitro assays demonstrated that this compound exhibited antimicrobial activity against various bacterial strains, supporting its potential use as an antimicrobial agent.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interfere with bacterial cell wall synthesis or disrupt metabolic pathways. The molecular targets and pathways involved are typically identified through biochemical and pharmacological studies.

Comparison with Similar Compounds

Key Properties

  • Appearance : Crystalline solid (based on structural analogs)
  • Solubility: Likely polar organic solvents (e.g., ethanol, DMF) due to nitro and ester groups.

Comparison with Structurally Similar Compounds

Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate (CAS: 1260793-40-5)

Property Methyl 4-Hydroxy-3-Methoxy-5-Nitrobenzoate Methyl 4-Amino-3-Methoxy-5-Nitrobenzoate
Molecular Formula C₉H₉NO₆ C₉H₁₀N₂O₅
Molecular Weight 227.17 g/mol 226.19 g/mol
Key Substituents -OH, -OCH₃, -NO₂ -NH₂, -OCH₃, -NO₂
Reactivity Hydroxy group enables hydrogen bonding and acidic proton donation. Amino group introduces basicity and potential for diazotization or amidation reactions.
Applications Limited data; likely intermediate. Pharmaceutical intermediate (e.g., kinase inhibitors) .

Key Difference: Replacing the hydroxy group with an amino group reduces molecular weight slightly and alters chemical reactivity. The amino derivative is more basic and offers distinct synthetic pathways for drug development .

Ethyl 4-Methyl-3-(Methylsulfonyl)-5-Nitrobenzoate (CAS: 52317-31-4)

Property Mthis compound Ethyl 4-Methyl-3-(Methylsulfonyl)-5-Nitrobenzoate
Molecular Formula C₉H₉NO₆ C₁₁H₁₃NO₆S
Molecular Weight 227.17 g/mol 287.29 g/mol
Key Substituents -OH, -OCH₃, -NO₂ -CH₃, -SO₂CH₃, -NO₂
Solubility Polar solvents Likely lower polarity due to sulfonyl and ethyl groups.
Applications Intermediate Sulfonyl groups are common in sulfa drugs and enzyme inhibitors .

Key Difference: The ethyl ester and sulfonyl group increase steric bulk and molecular weight.

4-(3-Nitrobenzyloxy)-Benzoic Acid Methyl Ester (CAS: Not provided)

Property Mthis compound 4-(3-Nitrobenzyloxy)-Benzoic Acid Methyl Ester
Synthesis Direct nitration/esterification Nucleophilic substitution (e.g., benzyl chloride + methyl 4-hydroxybenzoate) .
Key Substituents -OH, -OCH₃, -NO₂ Benzyloxy (-OCH₂C₆H₃NO₂) group
Reactivity Hydroxy group available for further substitution. Benzyloxy group may undergo hydrogenolysis or oxidation.

Ethyl 4-Nitrobenzoate Derivatives (General Class)

Ethyl 4-nitrobenzoate derivatives (e.g., Ethyl 4-nitrocinnamate, Ethyl 4-nitrobenzoylacetate) lack the hydroxy and methoxy substituents present in the target compound. These derivatives are simpler in structure and often used as UV-absorbing agents or intermediates for dyes .

Data Table of Compared Compounds

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Functional Groups
Mthis compound 42590-00-1 C₉H₉NO₆ 227.17 -OH, -OCH₃, -NO₂
Methyl 4-amino-3-methoxy-5-nitrobenzoate 1260793-40-5 C₉H₁₀N₂O₅ 226.19 -NH₂, -OCH₃, -NO₂
Ethyl 4-methyl-3-(methylsulfonyl)-5-nitrobenzoate 52317-31-4 C₁₁H₁₃NO₆S 287.29 -CH₃, -SO₂CH₃, -NO₂
4-(3-Nitrobenzyloxy)-benzoic acid methyl ester N/A C₁₅H₁₃NO₆ 303.27 -OCH₂C₆H₃NO₂

Research Implications and Gaps

Future studies should explore:

  • Synthesis and properties of the ethyl analog.
  • Biological activity correlations with substituent electronic effects.
  • Applications in drug delivery or materials science.

Biological Activity

Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate, a compound with notable structural features including hydroxyl, methoxy, and nitro groups, has been the subject of various studies examining its biological activities. This article synthesizes findings from diverse research sources, focusing on its antimicrobial, antioxidant, and potential therapeutic properties.

Chemical Structure and Properties

This compound has the molecular formula C10H11NO6C_{10}H_{11}N_{O_6} and a molecular weight of approximately 241.2 g/mol. The presence of functional groups such as hydroxyl (-OH), methoxy (-OCH₃), and nitro (-NO₂) contributes to its unique chemical reactivity and biological activity .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown that it can disrupt bacterial cell wall synthesis and interfere with metabolic pathways in various microorganisms.

Table 1: Antimicrobial Efficacy of this compound

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

The compound's efficacy against Candida albicans suggests its potential use in treating fungal infections, highlighting its broad-spectrum antimicrobial activity.

Antioxidant Properties

In addition to its antimicrobial effects, this compound has demonstrated antioxidant activity. This is particularly relevant in combating oxidative stress-related diseases.

The antioxidant mechanism is attributed to the compound's ability to scavenge free radicals and inhibit lipid peroxidation. Research indicates that it possesses a significant capacity to reduce oxidative damage in cellular models .

Case Studies and Experimental Findings

  • Study on Antimicrobial Activity : A recent study evaluated the compound's effectiveness against multi-drug resistant strains of bacteria. Results indicated that this compound significantly inhibited growth at concentrations lower than those required for conventional antibiotics .
  • Antioxidant Activity Assessment : In vitro tests showed that this compound effectively reduced reactive oxygen species (ROS) levels in human cells exposed to oxidative stress, suggesting a protective effect against cellular damage .

Preparation Methods

Detailed Preparation Steps

Starting Material Preparation and Nitration

  • Starting compound: 3-alkoxy-4-acetoxybenzaldehyde (where alkoxy can be ethoxy for the target compound).
  • Nitration: Reaction with nitrating agents such as concentrated or fuming nitric acid in solvents like chloroform, dichloromethane, or dichloroethane at low temperatures (-20 to 5 °C) to introduce the nitro group selectively at the 5-position.
  • Outcome: Formation of 4-formyl-2-alkoxy-3-nitrophenyl acetate intermediate with an isomer impurity ratio of 8-20% and yields around 85%.

Deacetylation and Hydroxyl Group Formation

  • The acetyl protecting group on the phenol is removed by reaction with inorganic bases such as sodium hydroxide, potassium hydroxide, or lithium hydroxide in organic solvents (ethanol, methanol, tetrahydrofuran, dioxane) at temperatures ranging from -10 to 45 °C.
  • This step yields 4-hydroxy-3-alkoxy-2-nitrobenzaldehyde intermediate.

Methylation of Hydroxyl Group

  • The free hydroxyl group is methylated using methylating agents such as methyl iodide, dimethyl sulfate, methyl bromide, or methoxy p-toluenesulfonate.
  • The reaction is carried out under alkaline conditions and mild heating (35-55 °C), converting hydroxy to methoxy groups, leading to 3-alkoxy-4-methoxy-2-nitrobenzaldehyde.

Oxidation to Carboxylic Acid

  • The aldehyde group is oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or sodium permanganate.
  • The reaction is typically performed under alkaline conditions at room temperature overnight.
  • This step produces 3-alkoxy-4-methoxy-2-nitrobenzoic acid intermediates with yields around 90-95% and isomer ratios near 10-12%.

Dealkylation and Esterification

  • Selective dealkylation of the alkoxy group (e.g., ethoxy) is achieved using organic alkalis combined with lithium salts or boron trichloride, yielding the hydroxy group at the 4-position.
  • The final esterification to ethyl benzoate can be done by reacting the acid with ethanol under acidic or catalytic conditions, or by starting from ethyl-protected intermediates to maintain the ethyl ester functionality throughout the process.

Reaction Conditions and Reagents Summary Table

Step Reagents/Conditions Temperature (°C) Solvent(s) Yield (%) Notes
Nitration Concentrated/fuming nitric acid -20 to 5 Chloroform, DCM, DCE ~85 Isomer ratio 8-20%
Deacetylation NaOH, KOH, or LiOH (3 eq) -10 to 45 Ethanol, Methanol, THF, Dioxane - Hydroxyl deprotection
Methylation Methyl iodide, dimethyl sulfate, etc. 35 to 55 Same as above - Converts OH to OCH3
Oxidation KMnO4 or NaMnO4 (2-5 eq) Room temp Aqueous/organic solvent 90-95 Aldehyde to acid
Dealkylation Organic alkali + Li salt or BCl3 Variable Organic solvent - Selective removal of alkoxy group
Esterification Ethanol + acid catalyst or ethyl-protected intermediates Variable Ethanol or organic solvent - Formation of ethyl ester

Supporting Research Findings

  • The patent literature provides a robust synthetic route with detailed reaction conditions, yields, and impurity profiles for closely related compounds, which can be extrapolated for ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate.
  • The nitration step is critical for regioselectivity and controlling isomer formation, with solvent choice and temperature playing key roles.
  • Methylation and oxidation steps are well-established with high yields and reproducibility.
  • Dealkylation methods allow selective hydroxy group formation without degrading the nitro or ester functionalities.

Additional Notes

  • While direct preparation methods specifically naming this compound are scarce in open literature, the closely related synthetic pathways for positional isomers and analogs provide a comprehensive foundation.
  • Alternative synthetic routes may involve heterocyclic intermediates or benzimidazole derivatives, but these are more complex and less direct.
  • Analytical techniques such as HPLC, NMR, and IR are routinely used to monitor reaction progress and confirm product purity.

Q & A

Q. How can researchers address discrepancies in reported melting points or spectral data across literature sources?

  • Methodological Answer : Variations may stem from polymorphic forms or residual solvents. Differential Scanning Calorimetry (DSC) identifies polymorphs, while thermogravimetric analysis (TGA) detects solvent content. Reproducibility requires strict adherence to crystallization protocols and solvent purity standards .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate
Reactant of Route 2
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Ethyl 4-hydroxy-3-methoxy-5-nitrobenzoate

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